

A Technical Guide to Fmoc-Cys(Octyl)-OH: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: Fmoc-Cys(Octyl)-OH

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N- α -Fmoc-S-octyl-L-cysteine (**Fmoc-Cys(Octyl)-OH**), a crucial building block in solid-phase peptide synthesis (SPPS). The S-octyl protecting group offers specific advantages in the synthesis of complex peptides, particularly in the fields of drug discovery and development. This document outlines its physicochemical properties, provides a detailed experimental protocol for its use, and discusses its applications.

Core Properties of Fmoc-Cys(Octyl)-OH

The key quantitative data for **Fmoc-Cys(Octyl)-OH** are summarized in the table below.

Property	Value
Chemical Formula	C ₂₆ H ₃₃ NO ₄ S
Molecular Weight	455.61 g/mol
Appearance	White to off-white solid
Solubility	Soluble in DMF, NMP, and other common organic solvents for SPPS
Storage	Store at 2-8°C to ensure long-term stability

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Cys(Octyl)-OH: An Experimental Protocol

The following is a detailed methodology for the incorporation of **Fmoc-Cys(Octyl)-OH** into a peptide sequence using a standard Fmoc/tBu-based solid-phase synthesis strategy.

Resin Preparation and Swelling

- **Resin Selection:** Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).
- **Swelling:** Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes prior to the first coupling step. This is crucial for ensuring optimal reaction kinetics.

Fmoc Deprotection

- Treat the resin with a 20% solution of piperidine in DMF for 3 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
- Repeat the 20% piperidine in DMF treatment for an additional 10 minutes to ensure complete deprotection.
- Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

Amino Acid Coupling

- **Activation:** In a separate vessel, dissolve **Fmoc-Cys(Octyl)-OH** (3-5 equivalents relative to the resin loading) in DMF. Add a suitable coupling reagent, such as HATU (3-5 equivalents), and a base, typically diisopropylethylamine (DIEA) (6-10 equivalents). Allow the activation to proceed for 1-2 minutes.
- **Coupling:** Add the activated **Fmoc-Cys(Octyl)-OH** solution to the deprotected resin. Agitate the reaction vessel for 1-2 hours at room temperature to ensure complete coupling.
- **Washing:** After the coupling reaction is complete, thoroughly wash the resin with DMF to remove any unreacted amino acid and coupling reagents.

Cleavage and Final Deprotection

- Once the peptide synthesis is complete, wash the resin with dichloromethane (DCM) and dry it under vacuum.
- Treat the resin with a cleavage cocktail to remove the peptide from the solid support and cleave the side-chain protecting groups. A common cleavage cocktail is 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water. The S-octyl group is stable to mildly acidic conditions but will be cleaved under these strong acidic conditions.
- After 2-3 hours of incubation, precipitate the cleaved peptide in cold diethyl ether.
- Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove scavengers and byproducts.
- Dry the crude peptide under vacuum.

Purification and Analysis

- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Verify the identity and purity of the final peptide product by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

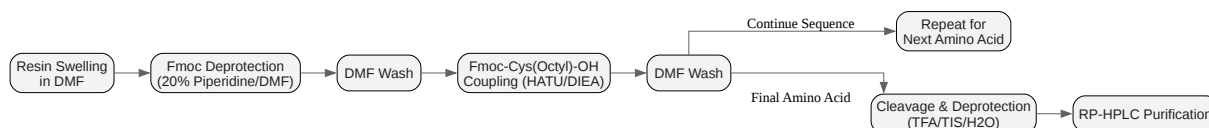
Applications in Drug Development and Research

The incorporation of S-alkylated cysteine residues, such as S-octyl-cysteine, can be a strategic approach in peptide-based drug design. The octyl group can enhance the lipophilicity of the peptide, which may improve its membrane permeability and overall pharmacokinetic profile. Cysteine-rich peptides are known for their structural stability and diverse biological activities, including insecticidal and therapeutic properties.[1] The introduction of an S-octyl group can be explored to modulate the bioactivity and stability of these peptides.

The S-octyl protecting group is stable under the basic conditions used for Fmoc removal, making it compatible with standard Fmoc-SPPS protocols.[2] This allows for the precise and efficient synthesis of peptides containing this modified amino acid.

Visualizing the Workflow and Logic

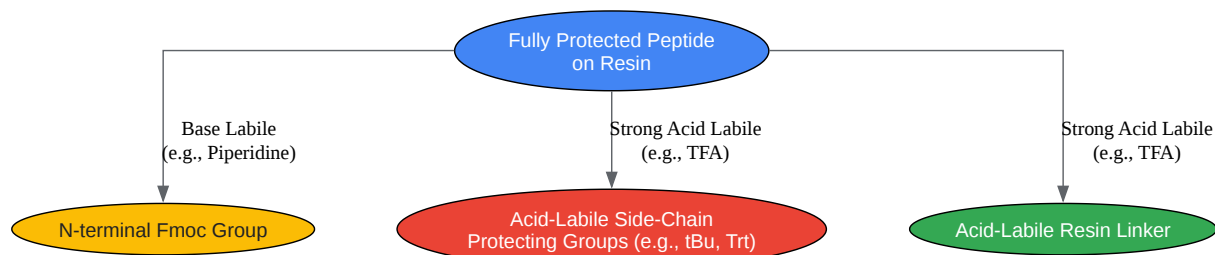
Experimental Workflow for Fmoc-Cys(Octyl)-OH in SPPS



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Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating **Fmoc-Cys(Octyl)-OH**.

Orthogonal Protection Strategy in Peptide Synthesis



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Caption: Orthogonal protection scheme in Fmoc-based Solid-Phase Peptide Synthesis.

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References

- 1. Cysteine-rich peptides: From bioactivity to bioinsecticide applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
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